2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
Description
Molecular Structure and Isomerism
Molecular Architecture
The compound 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid (C₄H₅N₃O₃) features a 1,2,4-triazole ring fused with a ketone group at position 5 and an acetic acid substituent at position 4 (Figure 1). The molecular structure is defined by the following key descriptors:
The triazole ring adopts a partially saturated configuration, with the 4,5-dihydro designation indicating two adjacent saturated carbons. The acetic acid moiety introduces a carboxyl group, enabling hydrogen bonding and influencing solubility.
Tautomerism and Conformational Isomerism
The triazole ring exhibits tautomeric equilibria between 1H- and 4H- forms (Figure 2). Computational studies on analogous triazoles suggest the 4H tautomer is stabilized by conjugation between the ring nitrogen and the ketone group . Additionally, restricted rotation around the C–N bond linking the triazole and acetic acid groups may lead to conformational isomers, as observed in related triazole-acetic acid derivatives .
Properties
IUPAC Name |
2-(5-oxo-1H-1,2,4-triazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVFVZXRMPZYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372557-29-3 | |
| Record name | 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
General Synthetic Strategy
The synthesis typically involves the functionalization of a 4,5-dihydro-1,2,4-triazol-5-one core, followed by introduction of the acetic acid side chain at the 4-position of the triazole ring. The key steps include:
- Formation of the 4,5-dihydro-1,2,4-triazol-5-one ring system.
- Alkylation or acylation at the N-4 position with a suitable acetic acid derivative or precursor.
- Hydrolysis or conversion of ester intermediates to the free acid.
Specific Synthetic Routes
Alkylation of 4,5-Dihydro-1,2,4-triazol-5-one with Ethyl Bromoacetate
A widely reported method involves the reaction of the 4,5-dihydro-1,2,4-triazol-5-one nucleus with ethyl bromoacetate in the presence of a base such as sodium ethoxide in ethanol. This reaction leads to the formation of the ethyl ester of this compound, which can subsequently be hydrolyzed to the free acid.
- Reaction conditions: Reflux in absolute ethanol with sodium ethoxide for several hours.
- Intermediate: Ethyl 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate.
- Hydrolysis: Acidic or basic hydrolysis converts the ester to the target acetic acid derivative.
This method was detailed in the synthesis of related triazole derivatives, yielding high purity products with good yields (e.g., 82.2% yield for the ester intermediate).
Cyclization of Thiosemicarbazide Derivatives
Another approach involves the preparation of thiosemicarbazide intermediates, which upon acidic or basic treatment undergo cyclization to form the 1,2,4-triazole ring with the acetic acid substituent.
- Starting materials: Thiosemicarbazides derived from hydrazide precursors.
- Cyclization: Treatment with cold concentrated sulfuric acid or sodium hydroxide induces ring closure.
- Outcome: Formation of 1,2,4-triazole-5-one derivatives bearing acetic acid or its derivatives.
This method was applied in the synthesis of bis-triazole diacetates and related compounds, where the ethoxy group serves as a leaving group for nucleophilic substitution, allowing further functionalization.
Reflux with Sodium in Absolute Ethanol Followed by Alkylation
A method described involves refluxing the 3-alkyl-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol-5-one with sodium in absolute ethanol, followed by addition of ethyl bromoacetate and further reflux.
- Step 1: Reflux the triazol-5-one compound with sodium in ethanol for 2 hours.
- Step 2: Add ethyl bromoacetate and reflux for an additional 5 hours.
- Workup: Evaporation under reduced pressure yields a solid ester, which can be recrystallized.
This method provides an efficient route to ethyl esters of this compound with high yields (e.g., 82.2%) and good purity.
Hydrolysis and Further Functionalization
The ethyl ester intermediates obtained by the above methods can be converted into the free acid by:
- Acidic hydrolysis: Refluxing with dilute mineral acids.
- Basic hydrolysis: Treatment with aqueous sodium hydroxide followed by acidification.
These hydrolysis steps yield the target compound, this compound, in high purity suitable for further applications.
Summary Table of Preparation Methods
Research Findings and Analysis
- The alkylation of the triazole nitrogen with ethyl bromoacetate is a robust and reproducible method, providing high yields and purity, making it the preferred synthetic route.
- The use of sodium ethoxide or metallic sodium in ethanol facilitates the nucleophilic substitution at the triazole ring, allowing efficient formation of the ester intermediate.
- Cyclization of thiosemicarbazide intermediates under acidic or basic conditions offers an alternative pathway to the triazole ring but may require careful control of reaction conditions to avoid side reactions.
- Hydrolysis of the ester intermediates is straightforward and yields the free acid, which is the target compound.
- The methods reported are supported by spectral data (IR, NMR) confirming the structure of intermediates and final products, ensuring the reliability of the synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Pharmaceutical Development
Overview
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs.
Case Study: Anti-inflammatory Properties
Research has demonstrated that derivatives of 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid exhibit notable anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives that showed efficacy in reducing inflammation in animal models .
Table 1: Summary of Pharmaceutical Applications
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Anti-inflammatory | Synthesis of analgesics | Triazole derivatives |
| Antibiotics | Development of new antibiotic agents | Triazole-based compounds |
| Anticancer | Potential in cancer treatment | Targeted triazole derivatives |
Agricultural Chemistry
Overview
In agricultural chemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides.
Case Study: Pesticide Formulation
A study examined the incorporation of this compound into pesticide formulations. Results indicated improved pest resistance and crop yield when used as an additive in herbicides .
Table 2: Agricultural Applications
| Application Area | Specific Use | Impact |
|---|---|---|
| Pesticides | Enhancing efficacy | Improved crop yields |
| Herbicides | Formulation additive | Increased pest resistance |
Biochemical Research
Overview
The compound is extensively used in biochemical research to study enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition Studies
Research focused on the inhibition of specific enzymes involved in metabolic pathways has shown promising results using this compound. It has been used to elucidate mechanisms of action for various biochemical processes .
Table 3: Biochemical Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Enzyme inhibition | Mechanistic studies | Insights into metabolic pathways |
| Receptor binding | Binding affinity studies | Identification of potential drug targets |
Material Science
Overview
The unique chemical properties of this compound make it suitable for developing novel materials.
Case Study: Polymer Development
A recent investigation into the use of this compound in polymer synthesis revealed that it enhances the durability and environmental resistance of materials. This was particularly evident in coatings developed for industrial applications .
Table 4: Material Science Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer synthesis | Coating materials | Enhanced durability and resistance |
| Composite materials | Development of new composites | Improved mechanical properties |
Mechanism of Action
The mechanism of action of 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
2-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
- Key Difference : Replacement of the 5-oxo group with a 5-thioxo (sulfanylidene) group.
- Impact : The thioxo group enhances hydrogen-bonding capacity and tautomerism stability, favoring the thione tautomer in crystalline states . This compound exhibits similar planar triazole geometry but distinct intermolecular interactions due to sulfur’s larger atomic radius and polarizability.
2-(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
- [4-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)phenyl]acetic acid Key Difference: Aromatic phenyl substitution at the 4-position instead of a methyl group.
Functional Group Modifications
- 2-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
- Key Difference : Methyl substitution at the 4-position instead of the acetic acid chain.
- Impact : This positional isomer (CID 71757506) has a molecular formula of C₅H₇N₃O₃ and distinct CCS values (e.g., [M+H]+ CCS: 126.5 Ų), suggesting altered conformational flexibility compared to the target compound .
Heterocyclic Analogues with Core Ring Variations
- 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid Key Difference: Replacement of the 1,2,4-triazole ring with a 1,2-oxazole ring.
Comparative Data Table
Biological Activity
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 157.13 g/mol. The structure features a triazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds related to this compound showed moderate to good activity against various bacterial strains including:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Enterobacter aerogenes | Moderate |
These findings suggest that the triazole moiety plays a crucial role in the antimicrobial efficacy of these compounds .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A related study indicated that triazole derivatives could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The compound showed potential to downregulate NF-kB signaling pathways which are critical in inflammatory responses .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A series of new 1,2,4-triazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds with substituents at specific positions on the triazole ring exhibited enhanced antimicrobial and anti-inflammatory activities .
- Structure-Activity Relationship (SAR) : The biological activity was closely related to the structural modifications on the triazole ring. For instance, the introduction of electron-withdrawing groups significantly increased antimicrobial potency .
- Therapeutic Potential : The potential therapeutic applications of this compound extend beyond antimicrobial and anti-inflammatory effects. Its ability to modulate various biochemical pathways suggests possible roles in treating chronic inflammatory diseases and infections resistant to conventional antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid and its derivatives?
Methodological Answer: The compound and its derivatives are synthesized via cyclization or condensation reactions. For example, intramolecular cyclization of intermediates in alkaline conditions (e.g., 2 N NaOH) yields triazole derivatives . Heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid produces thioacetic acid derivatives, which are further modified to form salts . Refluxing intermediates in acetic acid followed by recrystallization from ethanol is another common method .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure of this compound?
Methodological Answer: Elemental analysis and IR spectrophotometry are critical for structural confirmation, identifying functional groups like carbonyl (C=O) and triazole rings . Thin-layer chromatography (TLC) is used to verify purity and individuality, with solvent systems optimized for polar triazole derivatives .
Q. How can researchers assess the purity and stability of synthesized batches?
Methodological Answer: Mass balance studies (e.g., comparing main substance content with degradation products) ensure stability under stress conditions . Chromatographic methods, including HPLC with UV detection, are recommended for quantifying impurities and degradation pathways .
Q. What are common derivatives of this compound, and how are they synthesized?
Methodological Answer: Derivatives include salts (e.g., sodium, zinc) formed by reacting the acid with metal hydroxides or sulfates . Organic base salts (e.g., morpholine, piperidine) are synthesized in ethanol . Thioether derivatives are prepared via reactions with aryl/alkyl halides .
Advanced Research Questions
Q. How can computational methods resolve tautomerism or conformational ambiguities in the triazole ring?
Methodological Answer: Density Functional Theory (DFT) and Hartree-Fock (HF) calculations predict tautomeric equilibria and stabilization energies . X-ray crystallography refined via SHELXL (using high-resolution data) resolves bond-length discrepancies and confirms dominant tautomeric forms .
Q. What strategies address contradictions in pharmacological data across studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Use orthogonal assays (e.g., broth microdilution for antimicrobial activity, MTT for cytotoxicity) to isolate bioactivity mechanisms . Control experiments with modified substituents (e.g., replacing phenyl with morpholine) clarify structure-activity relationships (SAR) .
Q. How can X-ray crystallography and SHELX refinement improve conformational analysis?
Methodological Answer: SHELXL refines high-resolution data to model disorder or twinning in crystal lattices . ORTEP-3 visualizes anisotropic displacement parameters, aiding in identifying steric strain or hydrogen-bonding networks . For macromolecular complexes, SHELXPRO interfaces with PHENIX for phasing .
Q. What experimental design principles optimize bioactivity through structural modifications?
Methodological Answer: Introduce electron-withdrawing groups (e.g., chloro, nitro) to enhance antimicrobial activity . Modify the acetic acid moiety to improve solubility (e.g., sodium salts) or bioavailability . SAR studies using isosteric replacements (e.g., thiazole for triazole) balance potency and toxicity .
Q. How do solvent polarity and reaction kinetics influence cyclization efficiency?
Methodological Answer: Polar aprotic solvents (e.g., DMF) accelerate cyclization by stabilizing transition states . Kinetic studies via in situ IR monitor intermediate consumption, with pseudo-first-order models optimizing reaction times .
Q. What advanced characterization techniques validate degradation pathways under physiological conditions?
Methodological Answer: LC-MS/MS identifies degradation products (e.g., hydrolyzed triazole rings) in simulated gastric fluid . Accelerated stability studies (40°C/75% RH) correlate with Arrhenius plots to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
